molecular formula C8H6ClN B013527 4-Chloroindole CAS No. 25235-85-2

4-Chloroindole

Cat. No. B013527
Key on ui cas rn: 25235-85-2
M. Wt: 151.59 g/mol
InChI Key: SVLZRCRXNHITBY-UHFFFAOYSA-N
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Patent
US08202984B2

Procedure details

4-Chloroindole (3.15 g) was dissolved in trifluoroacetic acid (32 ml), thereto was added triethylsilane (8.3 ml) and the mixture was heated at 50° C. with stirring for 30 minutes. The resultant mixture was cooled to room temperature, and trifluoroacetic acid was evaporated under reduced pressure. To the residue was added a saturated aqueous sodium hydrogen carbonate solution, and the mixture was extracted with ethyl acetate twice. The organic layer was dried over magnesium sulfate, and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=100:0-80:20) to give 4-chloro-2,3-dihydro-(1H)-indole (2.89 g) as colorless oil. APCI-Mass m/z 154/156 (M+H) (2) The above 4-chloro-2,3-dihydro-(1H)-indole was treated in a manner similar to described in Eur. J. Med. Chem. (2004) 39, 453-458 to give the title compound. APCI-Mass m/z 314/316 (M+H)
Quantity
3.15 g
Type
reactant
Reaction Step One
Quantity
32 mL
Type
solvent
Reaction Step One
Quantity
8.3 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[CH:4]=[CH:5][NH:6]2.C([SiH](CC)CC)C>FC(F)(F)C(O)=O>[Cl:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[CH2:4][CH2:5][NH:6]2

Inputs

Step One
Name
Quantity
3.15 g
Type
reactant
Smiles
ClC1=C2C=CNC2=CC=C1
Name
Quantity
32 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F
Step Two
Name
Quantity
8.3 mL
Type
reactant
Smiles
C(C)[SiH](CC)CC
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
with stirring for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
trifluoroacetic acid was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
To the residue was added a saturated aqueous sodium hydrogen carbonate solution
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate twice
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (hexane:ethyl acetate=100:0-80:20)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=C2CCNC2=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.89 g
YIELD: CALCULATEDPERCENTYIELD 90.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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